5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide
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Overview
Description
5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloro group, a hydroxy group, a nitro group, and a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide typically involves the nitration of 5-chloro-2-hydroxy-N-methylbenzamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-chloro-2-hydroxy-N-methyl-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 5-chloro-2-oxo-N-methyl-3-nitrobenzamide.
Scientific Research Applications
5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is not well-documented. its biological activity is likely related to its ability to interact with microbial cell membranes and enzymes, disrupting their function and leading to cell death. The nitro group may play a role in generating reactive oxygen species, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxy-N-phenylbenzamide: Similar structure but with a phenyl group instead of a methyl group.
5-chloro-2-hydroxy-N-methylbenzamide: Lacks the nitro group.
5-chloro-2-hydroxy-3-nitrobenzamide: Lacks the N-methyl group.
Uniqueness
5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, enhances its antimicrobial properties compared to similar compounds without this group .
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O4/c1-10-8(13)5-2-4(9)3-6(7(5)12)11(14)15/h2-3,12H,1H3,(H,10,13) |
InChI Key |
DFAJJIGUSYIDFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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